molecular formula C9H16O3 B3057898 Ethyl 2,2-dimethyl-4-oxopentanoate CAS No. 86164-69-4

Ethyl 2,2-dimethyl-4-oxopentanoate

Cat. No.: B3057898
CAS No.: 86164-69-4
M. Wt: 172.22
InChI Key: OVIVOCPTAQEBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,2-dimethyl-4-oxopentanoate is an organic compound with the molecular formula C9H16O3. It is a liquid at room temperature and is commonly used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes an ester functional group and a ketone group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimethyl-4-oxopentanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with isobutyraldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds through an aldol condensation followed by esterification to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-4-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2,2-dimethyl-4-oxopentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-4-oxopentanoate involves its interaction with various molecular targets and pathways. The ester and ketone groups in the compound make it reactive towards nucleophiles and electrophiles, allowing it to participate in a wide range of chemical reactions. These reactions can lead to the formation of new bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Ethyl 2,2-dimethyl-4-oxopentanoate can be compared with other similar compounds, such as:

These compounds share similar reactivity patterns but differ in their physical properties and specific applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

ethyl 2,2-dimethyl-4-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-5-12-8(11)9(3,4)6-7(2)10/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIVOCPTAQEBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855845
Record name Ethyl 2,2-dimethyl-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86164-69-4
Record name Ethyl 2,2-dimethyl-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,2-dimethyl-4-oxopentanoate
Reactant of Route 2
Ethyl 2,2-dimethyl-4-oxopentanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,2-dimethyl-4-oxopentanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,2-dimethyl-4-oxopentanoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 2,2-dimethyl-4-oxopentanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,2-dimethyl-4-oxopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.